molecular formula C17H23N3O5 B15130163 L-Ornithine 7-amido-4-methylcoumarin, carbonate salt

L-Ornithine 7-amido-4-methylcoumarin, carbonate salt

Cat. No.: B15130163
M. Wt: 349.4 g/mol
InChI Key: NQQIKBXCMIESGA-UHFFFAOYSA-N
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Description

L-Ornithine 7-amido-4-methylcoumarin, Carbonate Salt is a specialized chemical compound with the CAS Registry Number 207734-84-7 and a molecular weight of 349.38 g/mol . This reagent belongs to a class of coumarin-based derivatives that are widely employed as building blocks in the synthesis of fluorescent probes for a variety of sensing experiments in enzymology . The 7-amido-4-methylcoumarin moiety serves as a highly sensitive fluorophore. In research settings, analogous compounds are extensively used for peptide labeling and in the study of protease activity, where enzymatic cleavage releases the fluorescent group, allowing for the measurement of enzymatic rates and oxidative activities . Furthermore, coumarin scaffolds with amino substitutions have demonstrated significant biological activity in other research areas, showing effective antitubercular properties by a cell-wall-attacking mechanism of action . The L-ornithine component is a non-proteinogenic amino acid that plays a critical role in biological systems, primarily within the urea cycle for the disposal of excess nitrogen . The conjugation of ornithine to the fluorophore makes this compound particularly valuable for investigating biological processes related to amino acid metabolism and enzyme function. This product is provided as a carbonate salt to enhance its stability and solubility. It is intended for research and laboratory use only. It is not suitable for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with care, consulting the Material Safety Data Sheet (MSDS) prior to use, and store it according to recommended conditions to preserve its integrity .

Properties

Molecular Formula

C17H23N3O5

Molecular Weight

349.4 g/mol

IUPAC Name

carbonic acid;2,5-diamino-N-(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide

InChI

InChI=1S/C16H21N3O2.CH2O3/c1-10-7-13(20)9-11-8-12(4-5-14(10)11)19-16(21)15(18)3-2-6-17;2-1(3)4/h4-5,7-8,15H,2-3,6,9,17-18H2,1H3,(H,19,21);(H2,2,3,4)

InChI Key

NQQIKBXCMIESGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CC2=C1C=CC(=C2)NC(=O)C(CCCN)N.C(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Ornithine 7-amido-4-methylcoumarin, carbonate salt typically involves the coupling of L-ornithine with 7-amido-4-methylcoumarin. This reaction is often facilitated by the use of coupling agents such as carbodiimides under mild conditions to ensure the preservation of the functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated synthesizers to ensure high yield and purity. The carbonate salt form is achieved by neutralizing the product with carbonic acid, which helps in stabilizing the compound for storage and use .

Chemical Reactions Analysis

Types of Reactions

L-Ornithine 7-amido-4-methylcoumarin, carbonate salt primarily undergoes hydrolysis reactions when exposed to specific enzymes. This hydrolysis results in the release of 7-amido-4-methylcoumarin, which is fluorescent and can be easily detected .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of aminopeptidases or other proteolytic enzymes. The reaction conditions are usually mild, often carried out at physiological pH and temperature to mimic biological conditions .

Major Products Formed

The major product formed from the enzymatic hydrolysis of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence and is used as a marker in various assays .

Scientific Research Applications

L-Ornithine 7-amido-4-methylcoumarin, carbonate salt is a specialized fluorogenic substrate primarily used in biochemical assays. Its structure includes an ornithine moiety linked to a 7-amido-4-methylcoumarin group. The carbonate salt form enhances its solubility and stability, making it suitable for various laboratory applications. It has a molecular weight of approximately 349.38 g/mol.

Scientific Research Applications

This compound is widely used in enzymatic assays, fluorescence microscopy, and interaction studies. These applications highlight its importance in both basic research and clinical diagnostics.

Enzymatic Assays

  • It is primarily used in detecting and quantifying aminopeptidase activity in various biological samples. Its ability to emit fluorescence upon cleavage makes it particularly useful in studying enzyme kinetics and activity in various biological contexts. The compound is specifically designed to interact with aminopeptidases, enzymes that catalyze the removal of amino acids from the N-terminus of peptides, which allows researchers to monitor enzyme activity in real-time.
  • L-alanine-7-amido-4-methylcoumarin, a related substrate, is used to detect the presence of the enzyme L-alanine aminopeptidase, found in most Pseudomonas species and other gram-negative bacteria . This substrate is particularly sensitive to psychotropic bacteria that cause spoilage in meat .

Fluorescence Microscopy

  • L-Ornithine 7-amido-4-methylcoumarin's fluorescent properties are exploited in various assays for detecting enzymatic activity and quantifying specific biomolecules in biological samples.

Interaction Studies

  • Interaction studies involving L-Ornithine 7-amido-4-methylcoumarin focus on its enzymatic interactions, particularly with aminopeptidases. These studies help elucidate enzyme-substrate binding affinity, catalytic mechanisms, and the impact of inhibitors. Such studies are crucial for developing new therapeutic strategies targeting specific enzymatic pathways.

Detection of Bacteria

  • L-alanine-7-amido-4-methylcoumarin can be used to detect bacteria that lack or have diminished L-alanine aminopeptidase and β-D-glucosidase activities . The hydrolysis of substrates like ala-AMC by L-alanine aminopeptidase produces fluorescent moieties like 7-amino-4-methyl coumarin .

Mechanism of Action

The mechanism of action of L-Ornithine 7-amido-4-methylcoumarin, carbonate salt involves its enzymatic cleavage by aminopeptidases. The enzyme recognizes the L-ornithine moiety and cleaves the amide bond, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be measured to determine the activity of the enzyme .

Comparison with Similar Compounds

Key Observations :

  • Amino Acid Side Chain: Ornithine’s side chain (NH₂-(CH₂)₃-) distinguishes it from alanine (methyl), lysine (NH₂-(CH₂)₄-), and leucine (isobutyl). This structural variation dictates enzyme specificity.
  • Counterion : Carbonate salts generally offer higher solubility in aqueous buffers compared to trifluoroacetate or hydrochloride salts, reducing interference in kinetic assays .

L-Ornithine 7-amido-4-methylcoumarin

  • Target Enzymes : Likely ornithine-specific enzymes such as bacterial ornithine decarboxylase or mammalian arginase.
  • Applications : Monitoring urea cycle activity or microbial metabolism in bioremediation studies .

L-Alanine 7-amido-4-methylcoumarin

  • Target Enzymes: Aminopeptidases (e.g., alanyl aminopeptidase) and proteases with preference for small hydrophobic residues.
  • Applications : Fluorogenic substrate for high-throughput screening of protease inhibitors .

L-Lysine 7-amido-4-methylcoumarin

  • Target Enzymes : Trypsin-like proteases or lysine-specific peptidases (e.g., plasmin).
  • Applications: Characterizing protease specificity in blood coagulation or fibrinolysis pathways .

L-Leucine 7-amido-4-methylcoumarin

  • Target Enzymes: Leucine aminopeptidases (LAPs) and broad-spectrum proteases.
  • Applications : Drug discovery for cancer (LAPs are overexpressed in tumors) and wastewater treatment (microbial protease activity) .

Solubility and Stability

  • Carbonate vs. Trifluoroacetate : The carbonate salt of L-ornithine-AMC avoids the fluorescence-quenching and cytotoxicity associated with trifluoroacetate counterions .
  • Acetate vs. Hydrochloride : Acetate salts (e.g., L-lysine-AMC) provide mild buffering capacity at physiological pH, whereas hydrochloride salts may require pH adjustment .

Research Findings and Selectivity

  • Coumarin Derivatives : Derivatives like 8-acetyl-7-hydroxy-4-methylcoumarin exhibit higher selectivity for cancer cells (IC₅₀ ~10 µM) compared to salicylaldehyde analogs, though this depends on substituent positioning .
  • Enzyme Kinetics : L-Ornithine-AMC’s Km and Vmax values are expected to differ significantly from lysine- or alanine-AMC due to substrate-binding pocket interactions .

Q & A

Q. What methodologies are employed to synthesize L-Ornithine 7-amido-4-methylcoumarin, carbonate salt?

The synthesis involves two primary steps: (1) coupling L-ornithine to the 7-amido-4-methylcoumarin moiety via amide bond formation and (2) salt formation with carbonate. The amide bond is typically formed using carbodiimide-based coupling agents (e.g., EDC or DCC) to activate the carboxyl group of 7-amido-4-methylcoumarin, followed by reaction with the primary amine of L-ornithine. Purification is achieved via reversed-phase HPLC to isolate the product . The carbonate salt is formed by neutralizing the free base with carbonic acid or a carbonate source, leveraging principles of ionic compound stabilization .

Q. How can researchers detect and quantify L-Ornithine 7-amido-4-methylcoumarin in biological matrices?

Fluorogenic detection is optimal due to the 4-methylcoumarin moiety. Use fluorescence spectroscopy with excitation/emission wavelengths of 325 nm and 389 nm, respectively, in ethanol or aqueous buffers. Quantification can be performed via HPLC coupled with fluorescence detection, ensuring sensitivity in complex matrices like plasma or tissue homogenates. Calibration curves should be validated against purified standards .

Q. What fluorogenic assays utilize derivatives of L-Ornithine 7-amido-4-methylcoumarin?

This compound serves as a substrate for aminopeptidases, where enzymatic cleavage releases the fluorescent 7-amino-4-methylcoumarin. Assays involve incubating the substrate with target enzymes (e.g., leucine aminopeptidase) and measuring fluorescence intensity over time. Kinetic parameters (e.g., KmK_m, VmaxV_{max}) can be derived using Michaelis-Menten analysis .

Advanced Research Questions

Q. How to design a population pharmacokinetic (PK) model for L-Ornithine 7-amido-4-methylcoumarin in patients with hepatic impairment?

Population PK modeling requires:

  • Covariate analysis : Incorporate body weight, hepatic function (e.g., Child-Pugh score), and renal clearance.
  • Non-linear mixed-effects modeling : Use software like NONMEM or Monolix to estimate inter-individual variability.
  • Simulation-based dose optimization : Predict exposure in subpopulations (e.g., low body weight) and adjust dosing regimens to maintain therapeutic efficacy while minimizing toxicity .

Q. What experimental approaches assess the compound’s efficacy in reducing cellular ammonia levels?

In vitro models (e.g., hepatocyte cultures) can measure ammonia clearance via:

  • Glutamine synthetase activity assays : Quantify conversion of glutamate and ammonia to glutamine.
  • PAGN (phenylacetylglutamine) quantification : Use LC-MS/MS to monitor PAGN formation, which reflects irreversible ammonia removal (2 moles of ammonia per mole of PAGN) .
  • Isotopic tracing : Track 15N^{15}\text{N}-ammonia incorporation into urea cycle intermediates.

Q. What strategies optimize microbial production of L-ornithine derivatives like 7-amido-4-methylcoumarin?

Metabolic engineering in Corynebacterium glutamicum involves:

  • Gene overexpression : Enhance glutamate availability by expressing gapC (NADP-dependent glyceraldehyde-3-phosphate dehydrogenase) and rocG (NAD-dependent glutamate dehydrogenase).
  • NADPH optimization : Increase NADPH pools via cofactor engineering to support L-ornithine biosynthesis.
  • Gene knockout : Disrupt speE (spermidine synthase) to redirect metabolic flux toward L-ornithine .

Q. How does L-Ornithine mitigate salt stress in plant models, and how is this relevant to its carbonate salt form?

In Allium cepa, L-ornithine (150 mg/L) alleviates salt stress (0.125 M NaCl) by:

  • Enhancing germination and seedling growth : Increases radicle length by 21% and fresh weight by 48% compared to salt-stressed controls.
  • Reducing genotoxicity : Lowers micronucleus frequency in root-tip cells from 18.3% to 7.6%. The carbonate salt may improve solubility and bioavailability, though its specific role requires comparative studies with other salt forms (e.g., HCl) .

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